Ethyl formimidate

Description

BenchChem offers high-quality Ethyl formimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl formimidate including the price, delivery time, and more detailed information at info@benchchem.com.

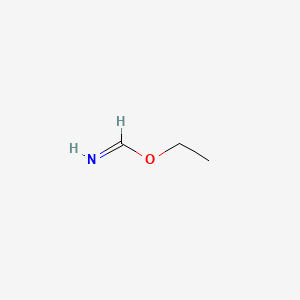

Structure

3D Structure

Properties

IUPAC Name |

ethyl methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-5-3-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZYPWDHDAPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329223 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44234-35-7 | |

| Record name | ethyl formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Formimidate Hydrochloride: Physicochemical Profiling and Synthetic Methodologies in Advanced Drug Development

Executive Summary & Structural Dynamics

Ethyl formimidate hydrochloride (CAS 16694-46-5) is a highly versatile, nitrogen-containing organic building block predominantly utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. As an ester of formimidic acid stabilized as a hydrochloride salt, it serves as a potent electrophile in Pinner-type reactions and nucleophilic substitutions[2]. The free imidate base is notoriously unstable and prone to rapid hydrolysis; thus, the hydrochloride salt is the standard commercial and laboratory form, offering a controlled reactivity profile when handled under anhydrous, low-temperature conditions[3].

Physicochemical Properties & Stability Profile

Understanding the physical constraints of ethyl formimidate hydrochloride is critical for preventing yield-destroying side reactions. The compound presents as a colorless crystalline solid with a distinct odor of formic acid, indicative of its hydrolysis pathways[1].

Quantitative Data Summary

Table 1: Key Physicochemical and Identification Data

| Property | Value |

| CAS Number | 16694-46-5[4] |

| Molecular Formula | C3H8ClNO (or C3H7NO·HCl)[4] |

| Molecular Weight | 109.55 g/mol [4] |

| Melting Point | 75 °C (Decomposes)[5] |

| Physical State | Colorless crystalline solid[1] |

| Storage Temperature | 2–8 °C (Refrigerated)[5] |

Table 2: Hazard and Safety Profile

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[4] |

| Eye Irritation | H319 | Causes serious eye irritation[4] |

| STOT SE 3 | H335 | May cause respiratory irritation[4] |

Thermal Degradation Mechanism

A critical operational parameter for this compound is its thermal lability. Upon heating to its melting point (75 °C), ethyl formimidate hydrochloride undergoes a well-documented degradation pathway[5]. It irreversibly decomposes into formamidine hydrochloride, ethyl formate, and ethyl chloride[5]. Consequently, all synthetic workflows involving this reagent must be strictly temperature-controlled, typically maintained between 0 °C and ambient room temperature, and stored long-term at 2–8 °C[5].

Caption: Thermal degradation pathway of ethyl formimidate hydrochloride.

Applications in Pharmaceutical Synthesis

Ethyl formimidate hydrochloride is a cornerstone reagent in the construction of biologically active molecules. Its primary utility lies in its ability to undergo facile condensation reactions with primary amines, hydrazines, and other nucleophiles to form amidines and nitrogen-rich heterocycles[5].

Key applications include:

-

Synthesis of Imidazoles and Triazines: It is directly used in the preparation of s-triazines and 5-aminoimidazole-4-carboxylic acid α- and β-ribotides[5].

-

API Manufacturing: It acts as a critical reactant in the synthesis of Bredinin (mizoribine), a potent immunosuppressive agent, via the amination of an acyclic precursor[5]. It is also utilized in forming amidine conjugates of ornithine moieties for antifungal drug development[5].

-

Agrochemicals & Dyes: Beyond pharmaceuticals, its high reactivity makes it an essential intermediate in the production of herbicides, insecticides, and complex dyes[1].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of ethyl formimidate hydrochloride requires rigorous environmental control. The following protocol details the N-acylation of the imidate, a common transformation required to generate N-protected intermediates for downstream peptide or phosphonate synthesis[6].

Protocol: Low-Temperature N-Acylation of Ethyl Formimidate Hydrochloride

Objective: To synthesize ethyl N-(benzyloxycarbonyl)formimidate while suppressing thermal degradation and competitive nucleophilic side reactions[6].

Causality & Experimental Design:

-

Temperature Control (0 °C): The resulting N-acylated formimidate is inherently unstable. Conducting the reaction in an ice bath and reducing the reaction time to strictly 2 hours prevents the degradation cascade[6].

-

Choice of Base (Hünig's Base): N,N-Diisopropylethylamine (Hünig's base) is selected over standard bases like triethylamine. The two sterically extended isopropyl groups eliminate the base's nucleophilic character, preventing it from reacting with the acylating agent (benzyl chloroformate) while effectively neutralizing the hydrochloride salt to liberate the reactive free imidate in situ[6].

Step-by-Step Methodology:

-

Preparation: Suspend ethyl formimidate hydrochloride (1.0 eq.) in anhydrous toluene or dichloromethane (DCM) under an inert argon atmosphere[6]. Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Dropwise, add Hünig's base (2.1 eq.) in two equal portions[6]. The first portion neutralizes the HCl salt, generating the free imidate. Self-Validation: Ensure complete dissolution or a distinct change in suspension character, indicating the liberation of the free base.

-

Acylation: Slowly add benzyl chloroformate (1.25 eq.) to the stirring mixture[6]. Maintain the temperature strictly at 0 °C. Add the second portion of Hünig's base to sequester the HCl generated during the acylation[6].

-

Incubation: Stir the reaction mixture for exactly 2 hours at 0 °C[6]. Self-Validation: Monitor via TLC (using a non-aqueous eluent system) to confirm the disappearance of the starting material. Do not extend the reaction time, as the N-protected product is prone to spontaneous decomposition[6].

-

Isolation: Immediately quench the reaction with ice-cold water. Extract the organic layer, wash with cold brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure (water bath < 30 °C) to yield the product, which must be used immediately in the subsequent synthetic step[6].

Caption: Validated workflow for the low-temperature N-acylation of ethyl formimidate.

References[2] Title: Ethyl formimidate hydrochloride | CAS 16694-46-5 | Analytical Standard

Source: chemdor.com URL: [1] Title: ethyl formimidate hydrochloride 16694-46-5 Source: guidechem.com URL: [4] Title: Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem Source: nih.gov URL: [5] Title: Ethyl formimidate 16694-46-5 Source: sigmaaldrich.com URL: [3] Title: CAS 16694-46-5: Methanimidic acid, ethyl ester, hydrochloride Source: cymitquimica.com URL: [6] Title: One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids Source: nih.gov URL:

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemdor.com [chemdor.com]

- 3. CAS 16694-46-5: Methanimidic acid, ethyl ester, hydrochlor… [cymitquimica.com]

- 4. Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Structure and Reactivity of Ethyl Formimidate

This guide provides a comprehensive overview of ethyl formimidate, a versatile and highly reactive reagent in organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles of its structure, electronic properties, and diverse reactivity. We will explore its application as a pivotal C1 building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.

Introduction: The Versatile Imidate Functional Group

Ethyl formimidate, often utilized as its more stable hydrochloride salt, is the ethyl ester of formimidic acid.[1] Its structure, containing the imidate functional group [HC(=NH)OC₂H₅], positions it as a highly valuable electrophilic one-carbon unit. The inherent reactivity of the carbon-nitrogen double bond is the cornerstone of its utility, allowing for the construction of complex molecular architectures from simple precursors. Its high reactivity and stability under normal conditions (as the hydrochloride salt) make it an essential reagent in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[2]

Molecular Structure and Physicochemical Properties

The reactivity of ethyl formimidate is a direct consequence of its electronic structure. The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of both the nitrogen and the adjacent oxygen atom. This renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The nitrogen atom, conversely, possesses a lone pair of electrons, making it nucleophilic, although this is tempered in its protonated hydrochloride salt form.

Quantitative data for ethyl formimidate hydrochloride are summarized below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₃H₈ClNO | [2][3][4] |

| Molecular Weight | 109.55 g/mol | [3][4] |

| Melting Point | 75 °C (decomposes) | [5][6] |

| Form | Colorless crystalline solid | [2] |

| Storage Temperature | 2-8°C | [5][6] |

| InChIKey | JPUTTYRVDANTBN-UHFFFAOYSA-N | [3][5] |

| CAS Number | 16694-46-5 | [2][3][4] |

Synthesis of Ethyl Formimidate Hydrochloride

The most common and practical method for the preparation of ethyl formimidate is through the Pinner reaction or a closely related pathway. This involves the reaction of a nitrile with an alcohol under acidic conditions. For ethyl formimidate hydrochloride, this is typically achieved through the reaction of ethyl formate with ammonia or an ammonium salt, followed by acidification with hydrochloric acid.[1] The use of anhydrous conditions is critical to prevent hydrolysis of the imidate product back to the starting ester and ammonium salt.

The choice to generate and use the hydrochloride salt is a practical one rooted in stability. The free base of ethyl formimidate is less stable and prone to polymerization or degradation. The salt form is a stable, crystalline solid that is easier to handle, store, and weigh accurately for reactions.[1][2]

Core Reactivity: A Hub for Nucleophilic Attack

The primary mode of reactivity for ethyl formimidate is the nucleophilic addition to the electrophilic carbon of the C=N bond. This reaction serves as an entry point to a vast number of molecular scaffolds, as the initial adduct can undergo subsequent cyclization or elimination reactions.

Mechanism of Nucleophilic Addition

The general mechanism involves the attack of a nucleophile (Nu-H) on the imidate carbon. In the case of the hydrochloride salt, a preliminary deprotonation step or the use of a base is often required to unmask the nucleophile and neutralize the evolving HCl. The resulting tetrahedral intermediate can then eliminate ethanol to form a new C=Nu double bond, a process that is particularly common when the nucleophile is an amine.

// Reactants

"imidate" [label=

// Intermediate "intermediate" [label=<[HC(NH₂)(OC₂H₅)(NH₂R)]⁺ Tetrahedral Intermediate>];

// Products

"product" [label=

// Arrows "imidate" -> "intermediate" [label="+ R-NH₂"]; "intermediate" -> "product" [label=<

- C₂H₅OH>]; } . Caption: General mechanism of nucleophilic addition.

Key Reactions and Applications

-

Formation of Formamidines: The reaction with primary or secondary amines is one of the most powerful applications of ethyl formimidate. It provides a direct route to N-substituted formamidines, which are crucial intermediates in the synthesis of many biologically active molecules, including the antifungal agent bredinin.[5][7]

-

Synthesis of Heterocycles: Ethyl formimidate is a premier reagent for constructing heterocyclic rings. By reacting it with bifunctional nucleophiles, complex ring systems can be assembled in a single step.

-

Imidazoles: Reaction with α-amino ketones or related compounds is a classic strategy for building the imidazole core. For instance, it is used to prepare 5-aminoimidazole-4-carboxylic acid ribotides, which are precursors to purines.[5][6]

-

s-Triazines: The reagent can be used to form the triazine ring system, another common scaffold in medicinal chemistry and materials science.[6][7]

-

Pyrrolo[4,3-b][1][2]diazepines: In more complex transformations, ethyl formimidate derivatives can react with carbonyl compounds in the presence of a base. This initiates a cascade of reactions, including Schiff base formation and intramolecular cyclizations, to yield complex fused heterocyclic systems like diazepines.[8]

-

Experimental Protocol: Synthesis of an N-Arylformamidine

This protocol provides a representative, self-validating procedure for the reaction of ethyl formimidate hydrochloride with an aniline derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-phenylformamidine hydrochloride from aniline and ethyl formimidate hydrochloride.

Materials:

-

Aniline (1.0 eq)

-

Ethyl formimidate hydrochloride (1.1 eq)

-

Anhydrous Ethanol (as solvent)

-

Triethylamine (optional, 1.1 eq, if free base is desired)

Protocol:

-

System Preparation (Trustworthiness Pillar): Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensuring an inert, anhydrous atmosphere is critical to prevent hydrolysis of the imidate.

-

Reagent Addition: Dissolve aniline (1.0 eq) in anhydrous ethanol. To this solution, add ethyl formimidate hydrochloride (1.1 eq) in one portion at room temperature. A slight excess of the imidate ensures full conversion of the limiting aniline.

-

Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the aniline starting material. The reaction is typically complete within 2-4 hours.

-

Product Isolation (Self-Validation): Upon completion, the product, N-phenylformamidine hydrochloride, often precipitates from the ethanol solution as a white solid.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials or solvent. Diethyl ether is chosen for its low boiling point and poor solubility of the hydrochloride salt.

-

Dry the product under high vacuum.

-

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS). The disappearance of the characteristic aniline signals and the appearance of new formamidine proton signals in the NMR spectrum validate the transformation.

Handling and Safety Considerations

Ethyl formimidate hydrochloride is classified as an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[1][3]

-

Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]

-

Storage: The compound is moisture-sensitive.[1] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, often under an inert gas like argon or nitrogen.[1][5][6]

-

Fire Hazards: While the hydrochloride salt is a combustible solid, it does not have a low flash point.[1][5] However, standard precautions for handling organic chemicals should be observed. In case of fire, use water foam, carbon dioxide, or dry powder.[1]

Conclusion

Ethyl formimidate is a powerful and versatile C1 building block whose value is derived from the electrophilic nature of its imidate carbon. Its hydrochloride salt provides a stable, easy-to-handle precursor for a vast array of chemical transformations. For professionals in drug discovery and organic synthesis, mastering the reactivity of ethyl formimidate opens a direct and efficient pathway to constructing the nitrogen-containing heterocyclic cores that are prevalent in modern pharmaceuticals. Its ability to react with a wide variety of nucleophiles to form amidines and subsequently cyclize into diverse ring systems underscores its importance as an indispensable tool in the synthetic chemist's arsenal.

References

-

Chemdor. (n.d.). Ethyl formimidate hydrochloride | CAS 16694-46-5. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl formimidate hydrochloride. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

Sources

- 1. chemdor.com [chemdor.com]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. エチルホルムイミダート 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. researchgate.net [researchgate.net]

Mechanism of ethyl formimidate reactions

An In-Depth Technical Guide to the Mechanism of Ethyl Formimidate Reactions

Executive Summary

Ethyl formimidate (often utilized as its stable hydrochloride salt, ethyl methanimidate hydrochloride) is a highly versatile, electrophilic C1 synthon widely employed in organic synthesis and medicinal chemistry. As a classic Pinner salt intermediate, it serves as a foundational building block for the installation of formamidine moieties and the construction of complex nitrogenous heterocycles, including imidazoles, pyrimidines, and triazines[1][2]. This whitepaper provides a comprehensive mechanistic analysis of ethyl formimidate reactions, detailing the stereoelectronic principles, kinetic drivers, and self-validating experimental protocols required to harness this reagent in advanced drug development workflows.

Fundamental Reactivity Profile & Molecular Orbital Dynamics

Ethyl formimidate hydrochloride ( HN=CH−O−CH2CH3⋅HCl ) is characterized by an highly electrophilic sp²-hybridized imino carbon. The reactivity of this molecule is fundamentally governed by molecular orbital (MO) dynamics:

-

LUMO Lowering via Protonation: The hydrochloride salt is not merely a stabilizing formulation; protonation of the imine nitrogen significantly lowers the energy of the Lowest Unoccupied Molecular Orbital ( π∗ ), rendering the carbon highly susceptible to nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of incoming amines[3].

-

Leaving Group Efficacy: The ethoxy group ( −OCH2CH3 ) acts as an excellent leaving group once protonated during the reaction cascade, driving the thermodynamic collapse of intermediate states toward stable, resonance-stabilized amidinium products[3].

Core Reaction Mechanism: The Amidination Pathway

The reaction of ethyl formimidate with primary or secondary amines to form formamidines is a quintessential nucleophilic acyl substitution at an imine center. The mechanism proceeds via a rigorously controlled three-step sequence:

Step 1: Nucleophilic Attack

The unprotonated amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidate. This step is highly pH-dependent. If the pH is too low, the amine is protonated and rendered non-nucleophilic; if too high, the imidate is deprotonated, raising its LUMO and decreasing electrophilicity[4].

Step 2: Formation of the Tetrahedral Intermediate

The attack generates a transient hemi-orthoamide tetrahedral intermediate. The breakdown of this intermediate is not random; it is dictated by stereoelectronic control . The specific conformation of the intermediate, specifically the antiperiplanar orientation of the heteroatom lone pair orbitals, determines whether the intermediate collapses to an amide-alcohol or the desired amidine-ester (ethanol) products[5].

Step 3: Elimination and Resonance Stabilization

Driven by the thermodynamic stability of the resulting product, the tetrahedral intermediate collapses. The ethoxy oxygen is protonated, converting it into a superior leaving group, and is expelled as ethanol. The resulting N-substituted formamidine is highly resonance-stabilized[3].

Mechanistic pathway of ethyl formimidate amidination via a tetrahedral intermediate.

Advanced Synthetic Applications: Heterocyclization

Beyond linear amidines, ethyl formimidate's dual reactivity (electrophilic carbon and nucleophilic/basic nitrogen post-reaction) makes it an ideal precursor for heterocycles.

-

Imidazoles: The reaction of ethyl formimidate with aminoacetonitrile yields an N1 -(α-cyanoalkyl)imidamide. Upon heating, this intermediate undergoes intramolecular cyclization to form 5-aminoimidazole derivatives, which are critical intermediates in the de novo biosynthesis of purine nucleotides[2][6].

-

Pyrazolopyridopyrimidines: Condensation of ethyl formimidate derivatives with hydrazine hydrate under reflux conditions yields 5-iminopyrazolopyridopyrimidines. These fused heterocycles exhibit broad-spectrum biological activities, including potent antioxidant and antimicrobial properties[1].

Divergent synthetic applications of ethyl formimidate in heterocyclic chemistry.

Quantitative Data: Reaction Parameter Influence

The success of ethyl formimidate reactions relies heavily on the steric and electronic nature of the nucleophile, as well as the pH of the environment[4][7].

Table 1: Influence of Reaction Parameters on Ethyl Formimidate Transformations

| Nucleophile | Substrate | Catalyst / Condition | Primary Product | Typical Yield | Mechanistic Note |

| Primary Amine | EF Hydrochloride | Room Temp, 12-24h | N-Substituted Formamidine | 85-95% | Direct nucleophilic attack, rapid EtOH elimination[3]. |

| Hydrazine Hydrate | EF Derivative | Reflux, Ethanol | Pyrazolopyridopyrimidine | >70% | Tandem amidination and thermal cyclization[1]. |

| Aminoacetonitrile | EF Hydrochloride | Aqueous, Room Temp | Linear Imidate / Amidine | ~65% | Precursor to 5-aminoimidazole cyclization[6]. |

| Secondary Amine | EF Hydrochloride | pH > 9 | N,N-Disubstituted Amidine | 40-60% | Steric hindrance offsets higher inherent nucleophilicity[7]. |

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in causality checks and in-process validations.

Protocol A: Synthesis of N-Substituted Formamidine Hydrochloride

Causality Focus: Preventing premature thermal decomposition and managing the hygroscopic nature of the Pinner salt.

-

Preparation: Suspend ethyl formimidate hydrochloride (1.0 eq) in strictly anhydrous ethanol or acetonitrile under an inert argon atmosphere. Rationale: Ambient moisture leads to rapid hydrolysis into ethyl formate and ammonia.

-

Amine Addition: Cool the suspension to 0°C. Add the primary amine (1.1 eq) dropwise. Rationale: The nucleophilic attack is exothermic. Cooling prevents the thermal elimination of ethanol before the tetrahedral intermediate is fully formed[3].

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture typically transitions from a suspension to a clear solution.

-

In-Process Control (IPC): Monitor via ³¹P NMR (if phosphonates are involved) or standard ¹H NMR. The disappearance of the ethoxy quartet ( δ ~4.3 ppm) and triplet ( δ ~1.3 ppm) confirms the collapse of the tetrahedral intermediate.

-

Work-up: Remove the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/diethyl ether matrix to yield the pure formamidine hydrochloride salt[3].

Protocol B: Synthesis of 5-Aminoimidazole Derivatives

Causality Focus: Utilizing pH-dependent transamination followed by thermally-driven cyclization.

-

Transamination: Dissolve aminoacetonitrile (1.0 eq) in water and add ethyl formimidate hydrochloride (1.2 eq). Shake vigorously at room temperature for 20 minutes. Rationale: Water acts as a solvent here because the rapid kinetics of the primary amine attack outcompete the background hydrolysis of the imidate[6].

-

Cyclization: Isolate the linear N-(cyanomethyl)formamidine intermediate. Dissolve in a basic matrix (e.g., methanolic ammonia) and heat to 65°C. Rationale: Heat provides the activation energy required for the intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, closing the 5-membered ring[2].

-

Validation: Confirm product formation via IR spectroscopy (disappearance of the sharp −C≡N stretch at ~2250 cm⁻¹) and mass spectrometry.

References

-

Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Available at:[Link]

-

Purines, Pyrimidines, and Glyoxalines. Part XIII. Some New Unambiguous Syntheses. RSC Publishing. Available at:[Link]

-

Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme E-Books & E-Journals. Available at:[Link]

-

Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Taylor & Francis Online. Available at:[Link]

-

The Importance of Conformation of the Tetrahedral Intermediate in the Hydrolysis of Amides. Selective Cleavage of the Tetrahedral Intermediate Controlled by Orbital Orientation. ResearchGate. Available at:[Link]

Sources

- 1. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 326. Purines, pyrimidines, and glyoxalines. Part XIII. Some new unambiguous syntheses of 5-aminoglyoxalines and 5-aminoglyoxaline-4-carboxyamides, and a synthesis of 5-amino-1-β-D-ribofuranosylglyox-aline-4-carboxyamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

Ethyl Formimidate Hydrochloride: A Versatile Nitrogen-Containing Building Block for Modern Organic Synthesis

Abstract

Ethyl formimidate hydrochloride (EFH) stands as a cornerstone reagent in synthetic organic chemistry, valued for its high reactivity and versatility as a one-carbon building block for introducing nitrogen-containing functionalities. As a stable, crystalline solid, EFH serves as a potent electrophile, enabling the construction of essential structural motifs such as amidines and a wide array of nitrogen-based heterocycles.[1][2] Its application is particularly prominent in the fields of medicinal chemistry and drug development, where the synthesis of novel heterocyclic scaffolds is paramount for lead discovery and optimization.[1] This guide provides a comprehensive technical overview of ethyl formimidate hydrochloride, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures, supported by field-proven experimental protocols and mechanistic insights.

The Imidate Functional Group: Structure, Reactivity, and the Role of Ethyl Formimidate

The Imidate Functional Group: An Overview

Alkyl imidates, or imino esters, are a class of organic compounds characterized by the RC(=NR')OR'' functional group. Their synthetic utility stems from the electrophilic nature of the imino carbon, which is susceptible to attack by a wide range of nucleophiles. The reactivity is significantly enhanced when the imine nitrogen is protonated, as is the case with imidate hydrochloride salts like EFH. This protonation dramatically increases the electrophilicity of the carbon atom, making it an excellent substrate for reactions with even weak nucleophiles.

Ethyl Formimidate Hydrochloride (EFH): The Premier Formylating Agent

Ethyl formimidate, handled almost exclusively as its more stable hydrochloride salt (HC(=NH)OC₂H₅·HCl), is the simplest member of the alkyl imidate family.[3][4] Its importance lies in its function as a masked formyl group equivalent, providing a reliable method for introducing a C-N bond. This colorless, crystalline solid is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its predictable reactivity and stability under proper storage conditions.[1]

Significance in Medicinal Chemistry

The construction of nitrogen-containing heterocycles is a central theme in drug discovery. Scaffolds such as imidazoles, pyrimidines, and triazines are prevalent in a vast number of approved drugs. EFH provides a direct and efficient entry point to these critical pharmacophores.[3][4][5] By reacting with bifunctional nucleophiles, EFH facilitates cyclization reactions that form the core of these heterocyclic systems. Its role as a precursor to amidines is also vital, as the amidine group is a common bioisostere for ureas and amides, often used to modulate physicochemical properties like basicity and hydrogen bonding capacity in drug candidates.

Physicochemical Properties and Safe Handling

Key Physicochemical Data

Properly understanding the physical and chemical properties of EFH is critical for its successful use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈ClNO | [1] |

| Molecular Weight | 109.55 g/mol | [3][6] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 75 °C (decomposes) | [3][4] |

| Storage Temperature | 2-8°C, under inert gas | [3][4] |

| Purity | Typically ≥95% | [7][8] |

| Solubility | Soluble in alcohols | |

| Key Hazards | Moisture sensitive, skin/eye/respiratory irritant | [2][7] |

Stability, Storage, and Handling Protocols

Trustworthiness through Procedural Integrity: The efficacy of EFH is directly tied to its purity and handling. As a moisture-sensitive compound, its integrity can be compromised by atmospheric humidity, leading to hydrolysis back to ethyl formate and ammonium chloride.[2][9]

-

Storage: EFH must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[3][4][7] The causality here is to minimize both hydrolysis from ambient moisture and thermal degradation. Upon heating, EFH can decompose to formamidine hydrochloride, ethyl formate, and ethyl chloride.[3][4][5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Due to its irritating nature, avoid inhalation of dust or contact with skin and eyes.[2] Use only spark-proof tools and handle away from open flames, as it is a combustible solid.[2]

Synthesis of Ethyl Formimidate Hydrochloride

The Pinner Reaction: The Gold Standard

The most common and reliable method for preparing imidate salts is the Pinner reaction, first described by Adolf Pinner in 1877.[10][11] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile.[10][12]

Causality of the Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride. This protonation is a critical activation step, as it renders the nitrile carbon significantly more electrophilic and susceptible to attack by the alcohol, which acts as the nucleophile. The resulting intermediate is then protonated on the nitrogen, leading to the stable imidate hydrochloride salt, often referred to as a "Pinner salt."[10][12] Anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the product to an ester.[11] Likewise, strict temperature control is crucial to prevent the thermodynamically unstable salt from rearranging into an amide and alkyl chloride.[11][13]

Caption: Mechanism of the Pinner reaction for synthesizing Ethyl Formimidate HCl.

Experimental Protocol: Synthesis of EFH via the Pinner Reaction

This protocol is designed as a self-validating system, with anhydrous conditions maintained throughout to ensure product integrity.

-

System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Reagent Preparation: In the reaction flask, prepare a solution of anhydrous ethanol (1.0 equiv.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane. Cool the solution to 0°C using an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution. Causality: Gaseous HCl is used to maintain strictly anhydrous conditions, which is not possible with aqueous HCl solutions. The reaction is exothermic and requires cooling to prevent side reactions.

-

Nitrile Addition: While maintaining the temperature at 0°C, slowly add a solution of hydrogen cyanide (1.0 equiv.) in the same anhydrous solvent. (Extreme Caution: Hydrogen cyanide is highly toxic. This step must be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place).

-

Reaction & Precipitation: Stir the mixture at 0°C. The ethyl formimidate hydrochloride will begin to precipitate as a white solid. The reaction is typically complete within a few hours.

-

Isolation: Collect the precipitated solid by filtration under an inert atmosphere (e.g., using a Schlenk filter).

-

Purification & Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Causality: The ether wash removes soluble impurities without dissolving the desired salt product. Dry the product under high vacuum to yield pure ethyl formimidate hydrochloride.

-

Validation: Confirm product identity and purity using ¹H NMR and IR spectroscopy. Store immediately in a desiccator or glovebox.

Synthetic Utility of Ethyl Formimidate

Core Reactivity Pathways

EFH is a versatile electrophile that serves as a gateway to several important classes of nitrogen-containing compounds. Its primary reaction pathways involve condensation with nucleophiles, leading to the formation of amidines or cyclization to form heterocycles.

Caption: Synthetic pathways originating from Ethyl Formimidate Hydrochloride.

Synthesis of Amidines

Reaction of EFH with primary or secondary amines is a straightforward and high-yielding method for the synthesis of formamidines. This transformation is exceptionally valuable in medicinal chemistry for lead optimization, where an amidine might be introduced to enhance target binding through its hydrogen bonding capabilities or to increase the basicity of a molecule to improve its pharmacokinetic profile.

Construction of Heterocyclic Systems

The true power of EFH as a building block is realized in the synthesis of heterocycles.[2] It acts as a one-carbon electrophile that reacts with substrates containing two nucleophilic centers, leading to cyclization.

-

Imidazoles: EFH is used to prepare 5-aminoimidazole derivatives, which are precursors to purines and other biologically significant molecules.[3][4] The reaction typically involves condensing EFH with an α-amino nitrile or a related substrate.

-

Triazines: Symmetrical triazines can be formed through the self-condensation of EFH under specific conditions, or by reacting it with other amidines.[3][5]

-

Pyrimidines: Condensation of EFH with 1,3-dicarbonyl compounds or their equivalents provides a classic and reliable route to the pyrimidine ring system, a core structure in many antiviral and anticancer drugs.

Application Protocol: Synthesis of a 5-Aminoimidazole Ribonucleotide Precursor

This protocol details a representative application of EFH in the synthesis of a key intermediate for biologically active nucleosides.[3][4]

Workflow Diagram

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemdor.com [chemdor.com]

- 3. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl formimidate hydrochloride | 16694-46-5 [sigmaaldrich.com]

- 8. ETHYL FORMIMIDATE HCL | 16694-46-5 [sigmaaldrich.com]

- 9. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Pinner reaction â Grokipedia [grokipedia.com]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl Formimidate

Introduction: The Role and Significance of Ethyl Formimidate

Ethyl formimidate, and more commonly its hydrochloride salt, serves as a valuable and reactive intermediate in synthetic organic chemistry.[1][2] As an ester of formimidic acid, its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles and other biologically significant molecules.[1] The imidate functional group imparts a unique reactivity profile, making it a versatile building block for drug development professionals and researchers in medicinal chemistry.[2]

Given its role as a synthetic precursor, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic data for ethyl formimidate, with a necessary focus on its more stable and commonly utilized hydrochloride salt. The free base of ethyl formimidate is less stable, and consequently, comprehensive spectroscopic data for it is scarce. This guide will therefore leverage data and principles applicable to ethyl formimidate hydrochloride, providing a robust framework for its characterization.

This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this important synthetic intermediate. The following sections will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to ethyl formimidate hydrochloride.

Molecular Structure and Spectroscopic Overview

Ethyl formimidate hydrochloride possesses a structure that gives rise to distinct signals in both NMR and IR spectroscopy. The protonated imine nitrogen and the adjacent ethyl group provide a clear basis for spectral interpretation.

Caption: Molecular structure of ethyl formimidate hydrochloride.

The following sections will provide a detailed breakdown of the expected and observed spectroscopic data, grounded in established principles of chemical analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. For ethyl formimidate hydrochloride, we can predict a spectrum characterized by signals from the ethyl group (a triplet and a quartet), the formyl proton, and the protons on the nitrogen.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ | ~1.3 | Triplet (t) | 3H |

| O-CH₂ | ~4.2 | Quartet (q) | 2H |

| CH=N | ~8.0 | Singlet (s) | 1H |

| NH₂⁺ | Broad, variable | Singlet (s) | 2H |

Interpretation and Causality

The chemical shifts are predicted based on the electronic environment of the protons.

-

Ethyl Group (CH₃ and O-CH₂): The methyl (CH₃) protons are expected to appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene (CH₂) protons. The methylene protons, being attached to an electronegative oxygen atom, are deshielded and thus appear further downfield as a quartet around 4.2 ppm, split by the methyl protons.

-

Formyl Proton (CH=N): The proton attached to the imine carbon is expected to be significantly deshielded due to the double bond and the proximity to the positively charged nitrogen, resulting in a chemical shift around 8.0 ppm.

-

Amine Protons (NH₂⁺): The protons on the nitrogen are expected to be broad and their chemical shift can be variable due to exchange with residual water in the NMR solvent and quadrupolar broadening from the nitrogen atom.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data for ethyl formimidate hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl formimidate hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the nitrogen.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons to ensure accurate integration. A value of 5-10 seconds is generally sufficient.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Caption: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~14 |

| O-C H₂ | ~60 |

| C H=N | ~160 |

Interpretation and Causality

-

Alkyl Carbons (CH₃ and O-CH₂): The methyl carbon (CH₃) is expected to be the most upfield signal, around 14 ppm. The methylene carbon (O-CH₂), being attached to the electronegative oxygen, is deshielded and will appear downfield, around 60 ppm.

-

Imine Carbon (CH=N): The carbon of the imine functional group is expected to be significantly deshielded due to the double bond and its attachment to two electronegative atoms (oxygen and nitrogen), resulting in a chemical shift in the range of 160 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR but requires modifications to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Lock and shim as for ¹H NMR.

-

-

Acquisition Parameters:

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Employ proton decoupling (e.g., broadband decoupling) to collapse C-H couplings and benefit from the Nuclear Overhauser Effect (NOE).

-

A longer relaxation delay (d1) may be necessary for quaternary carbons, though none are present in ethyl formimidate. A d1 of 2-5 seconds is a good starting point.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3400-3200 | Medium, broad |

| C-H stretch (sp³) | 3000-2850 | Medium-Strong |

| C=N stretch | 1690-1640 | Strong |

| C-O stretch | 1300-1000 | Strong |

Interpretation and Causality

-

N-H Stretch: The stretching vibration of the N-H bonds in the protonated imine will appear as a broad band in the 3400-3200 cm⁻¹ region. The broadening is due to hydrogen bonding.

-

C-H Stretch: The C-H stretching vibrations of the ethyl group will appear in the 3000-2850 cm⁻¹ region, characteristic of sp³ hybridized carbons.

-

C=N Stretch: The carbon-nitrogen double bond stretch is a key diagnostic peak and is expected to be a strong absorption in the 1690-1640 cm⁻¹ range. Its position can be influenced by conjugation and substitution.

-

C-O Stretch: The C-O single bond stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1300-1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean crystal should be collected.

-

Sample Application: Place a small amount of the solid ethyl formimidate hydrochloride sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: ATR-IR experimental workflow.

Synthesis via the Pinner Reaction

Ethyl formimidate hydrochloride is classically synthesized via the Pinner reaction.[3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] In the case of ethyl formimidate hydrochloride, hydrogen cyanide (or a precursor) would be treated with ethanol in the presence of anhydrous hydrogen chloride.[5] The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol.[5]

Understanding the synthesis is crucial as impurities from the reaction can be detected by the spectroscopic methods described above. For instance, unreacted starting materials or side products would present their own characteristic spectroscopic signatures.

Conclusion

The spectroscopic characterization of ethyl formimidate, primarily through its hydrochloride salt, is a critical step in its application as a synthetic intermediate. ¹H NMR, ¹³C NMR, and IR spectroscopy provide a complementary suite of tools for confirming its structure and purity. By understanding the predicted spectral features and adhering to robust experimental protocols, researchers can confidently utilize this versatile reagent in their synthetic endeavors. This guide provides the foundational knowledge and practical insights necessary for the successful spectroscopic analysis of ethyl formimidate hydrochloride.

References

-

PubChem. Ethyl formimidate hydrochloride. National Center for Biotechnology Information. [Link]

-

PMC. A Lewis acid-promoted Pinner reaction. National Center for Biotechnology Information. [Link]

-

SLS - Lab Supplies. Ethyl formimidate hydrochlorid. [Link]

-

Wikipedia. Pinner reaction. [Link]

Sources

Theoretical Studies and Applied Pathways of Ethyl Formimidate Reactions

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl formimidate, predominantly utilized as its hydrochloride salt, is a highly versatile C1 synthon in advanced organic synthesis. Its amphoteric nature and susceptibility to both nucleophilic and electrophilic attack make it a cornerstone in the construction of N-heterocyclic carbenes (NHCs), bioactive pyranopyrimidines, and aminomethylenebisphosphinates. This whitepaper synthesizes recent theoretical studies—specifically Density Functional Theory (DFT) and stereoelectronic control models—with field-proven experimental protocols. By understanding the causality behind its reaction pathways, researchers can rationally design multi-step syntheses, optimize yields, and develop novel therapeutic scaffolds.

Theoretical Framework: DFT and Stereoelectronic Control

The reactivity of ethyl formimidate is governed by the formation and subsequent breakdown of a tetrahedral hemiorthoamide intermediate. Understanding the theoretical underpinnings of this intermediate is critical for controlling reaction outcomes (e.g., favoring aminolysis over hydrolysis).

Stereoelectronic Theory of Cleavage

According to the stereoelectronic theory of cleavage, the breakdown of the tetrahedral intermediate is not merely a function of thermodynamics, but is strictly controlled by the spatial orientation of the heteroatoms' lone pair orbitals[1].

-

Orbital Alignment: Specific cleavage of a carbon–oxygen (C–O) or carbon–nitrogen (C–N) bond is only permissible if the other heteroatoms each possess a lone pair orbital oriented antiperiplanar to the leaving group[1].

-

pH Dependency & Conformational Isomerism: The hydrolysis of anti imidate salts yields ester and amine products exclusively across all pH ranges. Conversely, syn imidate salts yield ester/amine products in acidic conditions (where the nitrogen is protonated), but produce a mixture of amide and alcohol under basic conditions (where the nitrogen is hydrogen-bonded to the solvent)[2].

Density Functional Theory (DFT) Insights

Recent computational studies utilizing DFT (e.g., B3LYP/6-311G** basis sets) have elucidated the frontier molecular orbital (FMO) dynamics of ethyl formimidate derivatives[3][4].

-

HOMO-LUMO Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the imidate. For instance, introducing an ethyl formimidate group into pyrimidine scaffolds optimizes the HOMO-LUMO gap (approx. 0.158 eV), enhancing the molecule's electrophilicity index and its binding affinity to biological targets like α-glucosidase[3][5].

-

Molecular Electrostatic Potential (MEP): MEP mapping reveals that the localized electrostatic potential around the nitrogen and oxygen atoms of the imidate core serves as the primary site for nucleophilic attack, guiding the rational design of cascade reactions[3].

Stereoelectronic control in the cleavage of the hemiorthoamide intermediate.

Core Reaction Pathways

Ethyl formimidate serves as a divergent node in organic synthesis. By manipulating the reaction conditions, researchers can drive the pathway toward distinct heterocyclic classes.

Pathway A: Synthesis of N-Heterocyclic Carbene (NHC) Precursors

Ethyl formimidate is a premier reagent for synthesizing symmetrical and unsymmetrical imidazolinium salts, which are direct precursors to NHCs[6]. The condensation of ethyl formimidate with an amine (e.g., o-anisidine) yields an iminoester. A subsequent condensation with a second equivalent of amine yields a formamidine. Crucial Insight: The second step must be conducted under strictly acid-free conditions to render the reaction irreversible, thereby preventing the thermodynamic redistribution of aryl groups across the two nitrogen atoms[6].

Pathway B: Annulation to Bioactive Pyranopyrimidines

In medicinal chemistry, ethyl formimidate is utilized to construct fused tetracyclic systems. For example, reacting ethyl formimidate with hydrazine hydrate or methylamine facilitates an annulation process that yields pyranopyrimidines[7]. These scaffolds exhibit potent antikinase and antimalarial properties, validated by in vitro assays against HIV-1/HIV-2 in human MT-4 cells[7].

Pathway C: Cascade Reactions to Aminomethylenebisphosphinates

Ethyl formimidate hydrochloride can undergo a cascade reaction with hypophosphorous acid and bis(trimethylsilyl)imidates (mediated by Lewis acids like ZnI2) to form aminomethylenebisphosphinates (AMBPi)[8]. The presence of the robust P–C bond imparts exceptional chemical stability against enzymatic hydrolysis, making these compounds highly valuable in drug discovery[8].

Divergent synthetic pathways utilizing ethyl formimidate as a C1 building block.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis of Symmetrical Imidazolinium Salts (NHC Precursors)

Causality Note: This protocol utilizes triethyl orthoformate as the C1 building block in the presence of an acid catalyst to form the imidate in situ, followed by controlled cyclization[6].

-

Diimine Formation: In a dry, argon-purged round-bottom flask, condense 1.0 equivalent of the chosen arylamine with 0.5 equivalents of glyoxal (40% aqueous solution) in methanol. Stir at room temperature for 12 hours. Filter the resulting diimine precipitate and wash with cold methanol.

-

Reduction: Suspend the diimine in anhydrous THF at 0 °C. Slowly add 2.0 equivalents of sodium borohydride ( NaBH4 ). Allow the mixture to warm to room temperature and stir for 24 hours. Quench with water, extract with dichloromethane (DCM), dry over MgSO4 , and concentrate to isolate the diamine free base.

-

Cyclization (Imidate Pathway): Dissolve the diamine in an excess of triethyl orthoformate. Add 1.0 equivalent of ammonium tetrafluoroborate ( NH4BF4 ) and a catalytic drop of formic acid.

-

Thermal Maturation: Heat the mixture to 120 °C for 4 hours. The triethyl orthoformate acts as both solvent and reactant, forming the ethyl formimidate intermediate in situ, which immediately cyclizes the diamine.

-

Isolation: Cool the mixture to room temperature. The imidazolinium tetrafluoroborate salt will precipitate. Filter, wash with diethyl ether, and dry under a vacuum to yield the pure NHC precursor.

Step-by-step experimental workflow for the synthesis of imidazolinium salts.

Quantitative Data Summaries

The following table synthesizes the theoretical and experimental metrics associated with ethyl formimidate reaction pathways, providing a benchmark for computational chemists and synthetic researchers.

| Reaction / Phenomenon | Metric Evaluated | Value / Outcome | Causality / Implication | Ref |

| Imidate Hydrolysis (Anti Isomer) | Primary Cleavage Pathway | 100% C–N Bond Cleavage | Antiperiplanar lone pair alignment strictly favors ester + amine formation regardless of pH. | [1][2] |

| Imidate Hydrolysis (Syn Isomer) | Product Distribution (Basic pH) | Mixture (Amide + Alcohol) | Solvent H-bonding alters the tetrahedral intermediate conformation, allowing C–O cleavage. | [2] |

| Pyrimidine Annulation (DFT Study) | HOMO-LUMO Energy Gap | ~0.158 eV | Optimal electrophilicity for nucleophilic attack; correlates with high target binding scores. | [3][5] |

| Imidazolinium Salt Synthesis | Experimental Yield | Up to 90% | Acid-free conditions during the secondary aminolysis step prevent aryl group redistribution. | [6] |

| AMBPi Cascade Synthesis | Conversion Rate | >95% (after 6h reflux) | ZnI2 Lewis acid catalysis is required to overcome the activation barrier of the nitrile/imidate. | [8] |

References

-

Synthetic Routes to N-Heterocyclic Carbene Precursors Chemical Reviews[Link]

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs National Institutes of Health (NIH)[Link]

-

Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 National Institutes of Health (NIH)[Link]

-

The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates ResearchGate (Canadian Journal of Chemistry)[Link]

-

The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate ResearchGate[Link]

-

Binding Scores of the Newly Prepared Compounds and Dox to 6ENV-MCV-7, 4b3z-Lung, and HepG2-2JW2 ResearchGate[Link]

-

Synthesis, Tyrosinase Inhibition, Molecular Docking, and DFT Studies of Amide Derivatives of Fexofenadine ResearchGate[Link]

-

Synthesis, In-vitro and In-silico Studies of Ether Linked Polyhydroquinoline Derivatives for the Management of Diabetes Mellitus ResearchGate[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Specific Protein Amidination Using Ethyl Formimidate

Preserving Native Charge and Structural Integrity in Bioconjugation

Introduction & Mechanistic Principles

In protein chemistry and drug development, primary amines—specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus—are the most heavily utilized targets for bioconjugation. However, standard modification strategies, such as acylation via N-hydroxysuccinimide (NHS) esters, convert these basic amines into neutral amides. This neutralization of the physiological positive charge often disrupts electrostatic microenvironments, leading to protein destabilization, aggregation, or loss of binding affinity.

Ethyl formimidate hydrochloride (CAS: 16694-46-5)[1] offers a chemically elegant alternative. As a monofunctional imidoester, it undergoes a nucleophilic substitution reaction with primary amines under mildly alkaline conditions to yield an amidine (a process known as formimidoylation).

The Mechanistic Advantage: The resulting amidine functional group has a high pKa (>9.0), ensuring that it remains protonated at physiological pH (pH 7.4). By preserving the native electrostatic landscape of the protein, ethyl formimidate modifications minimize structural perturbations, making this reagent an invaluable tool for protein footprinting, thermodynamic analysis of protein folding, and structural probing[2].

Experimental Design & Rationale

Designing a self-validating amidination protocol requires careful control over the reaction thermodynamics and kinetics. As a Senior Application Scientist, you must account for the following causal relationships:

-

Buffer Selection (The Competitive Nucleophile Problem): Imidoesters are strictly incompatible with amine-containing buffers (e.g., Tris, glycine), which will act as competitive nucleophiles and consume the reagent. Reactions must be performed in amine-free buffers such as sodium borate, carbonate, or phosphate.

-

pH Optimization (Reactivity vs. Hydrolysis): The reaction requires the target amine to be in its unprotonated, nucleophilic state. While highly alkaline conditions (e.g., pH 10) increase the proportion of unprotonated amines and accelerate the reaction, they also drastically reduce the half-life of the imidoester due to competitive hydrolysis with water. A pH of 8.5 provides the optimal thermodynamic balance between amine reactivity and reagent stability.

-

Stoichiometry: Because imidoesters hydrolyze rapidly in aqueous environments (half-life of minutes), a large molar excess (typically 50- to 100-fold relative to target amines) is necessary to drive the formimidoylation reaction to completion.

Step-by-Step Protocol

Materials Required

-

Target Protein: 1–5 mg/mL in an amine-free buffer.

-

Reagent: Ethyl formimidate hydrochloride (Ensure high purity and anhydrous storage)[1].

-

Reaction Buffer: 100 mM Sodium Borate, pH 8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns or equivalent dialysis cassettes.

Phase 1: Protein Preparation

-

Buffer Exchange: Exchange the protein into 100 mM Sodium Borate, pH 8.5.

-

Quantification: Determine the protein concentration. Calculate the total molarity of available primary amines using the formula: Total Amine Molarity = Protein Molarity × (Number of Lysine Residues + 1 N-terminus).

Phase 2: Reagent Preparation (Time-Sensitive)

Critical Insight: Ethyl formimidate is highly susceptible to moisture-induced hydrolysis. Do not prepare this stock in advance.

-

Equilibrate the ethyl formimidate hydrochloride vial to room temperature in a desiccator before opening to prevent condensation.

-

Immediately before use, dissolve the reagent in the Reaction Buffer to create a 0.5 M stock solution.

Phase 3: Amidination Reaction

-

Add the ethyl formimidate stock solution to the protein sample to achieve a 100-fold molar excess of reagent over the total primary amines.

-

Mix gently by pipetting (avoid vortexing to prevent protein denaturation).

-

Incubate the reaction at room temperature (20–25°C) for 60 minutes .

Phase 4: Quenching and Purification

-

Quench: Add 1 M Tris-HCl (pH 8.0) to the reaction mixture to achieve a final Tris concentration of 50 mM. Incubate for 15 minutes. Rationale: The high concentration of primary amines in Tris will outcompete the protein for any remaining active reagent, safely halting the reaction.

-

Desalt: Remove excess quenched reagent, Tris, and the ethanol byproduct by passing the mixture through a desalting column equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Data Presentation & Validation

Validation of the modification is typically performed using high-resolution mass spectrometry (e.g., MALDI-TOF or LC-MS/MS)[3]. Formimidoylation adds a distinct mass signature to each modified site, allowing for precise calculation of modification stoichiometry.

Table 1: Physicochemical Properties of Ethyl Formimidate Modification

| Parameter | Specification / Outcome |

| Target Residues | Primary Amines (Lysine ε-amine, N-terminal α-amine) |

| Reaction Product | Amidine (Formimidoylation) |

| Mass Shift per Site | +27.01 Da |

| Reaction Byproduct | Ethanol |

| Charge State at pH 7.4 | +1 (Preserved) [4] |

| Reversibility | Reversible at highly alkaline pH (>11) or via treatment with ammonia |

Workflow Visualization

Caption: Workflow for site-specific protein formimidoylation using ethyl formimidate.

Troubleshooting & Optimization

-

Incomplete Modification (Sub-optimal Mass Shift): If mass spectrometry reveals unmodified or partially modified populations, the reagent likely hydrolyzed before addition. Ensure the ethyl formimidate stock is prepared immediately before use. If the issue persists, increase the molar excess to 200-fold or perform a double-hit modification (add a second bolus of reagent after 30 minutes).

-

Loss of Protein Activity: While amidination preserves charge, the steric bulk of the formimidoyl group (+27.01 Da) can occasionally interfere with tightly packed active sites or binding interfaces. If activity is lost, consider titrating the reagent excess down (e.g., 10-fold to 20-fold) to achieve partial, surface-exposed modification only.

-

Crosslinking Artifacts: Ethyl formimidate is monofunctional and cannot crosslink proteins. If high-molecular-weight aggregates appear, they are likely due to buffer incompatibility or pH-induced precipitation, not covalent crosslinking.

Sources

- 1. chemdor.com [chemdor.com]

- 2. researchgate.net [researchgate.net]

- 3. Ratiometric pulse-chase amidination mass spectrometry as a probe of biomolecular complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Step-by-Step Synthesis of Imidazole Derivatives via Ethyl Formimidate Cyclocondensation

Introduction

In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold found in a vast array of biologically active molecules, including purine analogs, benzimidazoles, and antifungal agents[1]. While various C1 building blocks (e.g., orthoesters, formamide) can be utilized to construct the C2 position of the imidazole ring, ethyl formimidate hydrochloride offers distinct kinetic and chemoselective advantages.

As a highly reactive, electrophilic formylating and cyclizing agent, ethyl formimidate is particularly critical for synthesizing 4,5-disubstituted imidazoles from α -aminocarbonyls or α -aminonitriles[2]. This application note provides an authoritative, step-by-step guide to the mechanistic principles, condition optimization, and experimental protocols required to successfully synthesize imidazole derivatives using this reagent.

Mechanistic Rationale & Causality (E-E-A-T)

The strategic choice of ethyl formimidate hydrochloride over traditional reagents like triethyl orthoformate is driven by reaction kinetics and substrate stability. Orthoesters typically require strong acid catalysis and elevated temperatures to generate the reactive oxocarbenium species, conditions that frequently degrade sensitive functional groups like nitriles or amides.

Conversely, ethyl formimidate is kinetically pre-activated. The protonated imine nitrogen ( C=NH2+ ) significantly lowers the LUMO energy of the imidate carbon, making it highly susceptible to nucleophilic attack by primary amines even at low temperatures (0–25 °C)[1].

The Cyclocondensation Cascade:

-

Nucleophilic Addition: The primary amine of the substrate (e.g., α -aminomalononitrile) attacks the electrophilic imidate carbon.

-

Elimination: Ethanol is expelled, generating an acyclic formamidine intermediate.

-

Intramolecular Cyclization: Nucleophilic attack by the formamidine nitrogen onto the adjacent nitrile or carbonyl group closes the five-membered ring. Subsequent tautomerization yields the stable aromatic imidazole[2][3].

Figure 1: Mechanistic pathway of imidazole synthesis via ethyl formimidate.

Quantitative Data: Optimization of Reaction Conditions

To prevent the competitive hydrolysis of the imidate into ethyl formate and ammonia, strict pH control is critical[4]. The reaction is optimally performed in an aqueous phosphate buffer. A pH of 6.5–7.0 ensures that the primary amine remains sufficiently unprotonated (nucleophilic) while preserving the stability of the imidate salt.

Table 1: Optimization of Cyclocondensation Conditions for Imidazole Synthesis

| Solvent System | Temperature Profile | Additive / Buffer | Reaction Time | Isolated Yield (%) | Purity (HPLC, %) |

| Acetonitrile (Anhydrous) | 0 °C → 82 °C (Reflux) | None | 12 h | 45 | 85 |

| Ethanol (Absolute) | 0 °C → 78 °C (Reflux) | Sodium Acetate | 8 h | 62 | 90 |

| N,N-Dimethylformamide | 25 °C → 100 °C | Triethylamine | 6 h | 55 | 82 |

| Aqueous Phosphate | 0 °C → 25 °C | pH 7.0 Buffer | 3 h | 88 | >98 |

Note: The data illustrates the superiority of buffered aqueous conditions, which prevent imidate hydrolysis while maintaining substrate nucleophilicity, directly impacting the final yield and purity.

Experimental Protocols

Protocol A: In Situ Preparation of Ethyl Formimidate Hydrochloride

Traditionally, ethyl formimidate is prepared via the Pinner reaction using highly toxic hydrogen cyanide gas. A safer, bench-stable alternative utilizes formamide and benzoyl chloride, generating the necessary reactive species in situ[5].

-

Setup: Equip a 500 mL three-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stirrer under an inert nitrogen atmosphere.

-

Reagent Preparation: Dissolve benzoyl chloride (1.0 eq, 8.62 mol) in anhydrous diethyl ether (5 volumes).

-

Controlled Addition: Prepare a solution of formamide (1.0 eq) and anhydrous ethanol (1.0 eq). Add this dropwise to the ether solution at 0 °C. Expert Insight: Maintain the internal temperature strictly below 5 °C to prevent premature degradation of the forming imidate.

-

Crystallization: Stir the mixture for 12 hours at room temperature. The ethyl formimidate hydrochloride will precipitate as a dense, white crystalline solid.

-

Isolation: Filter the solid rapidly under a nitrogen blanket (the product is highly hygroscopic), wash with cold anhydrous ether, and dry in vacuo.

Protocol B: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile

This protocol details the cyclocondensation of aminomalononitrile (AMN) with ethyl formimidate hydrochloride to yield a highly versatile purine precursor[2][3].

-

Substrate Dissolution: Dissolve AMN tosylate (10 mmol) in 20 mL of 0.5 M aqueous potassium phosphate buffer (pH 7.0).

-

Imidate Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add ethyl formimidate hydrochloride (12 mmol, 1.2 eq) over 15 minutes. Expert Insight: Gradual addition prevents localized pH spikes and exothermic degradation of the imidate[4].

-

Cyclocondensation: Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir vigorously for 2–4 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, EtOAc/MeOH 9:1). The reaction is self-validating: the complete disappearance of the AMN spot and the appearance of a lower Rf UV-active spot indicates reaction completion[2].

-

Isolation: Cool the reaction mixture to 0 °C. The target product, 5-amino-1H-imidazole-4-carbonitrile, will precipitate directly from the aqueous layer.

-

Purification: Collect the precipitate by vacuum filtration, wash with ice-cold water (2 × 5 mL), and recrystallize from hot ethanol to yield high-purity white crystals.

Figure 2: Step-by-step experimental workflow for imidazole cyclocondensation.

References

- Sigma-Aldrich. "Ethyl formimidate hydrochloride." Sigma-Aldrich Product Catalog.

- Benchchem. "Benzyl formimidate hydrochloride | 60099-09-4." Benchchem Technical Notes.

- Thieme E-Books & E-Journals. "Product Class 3: Imidazoles." Science of Synthesis.

- Miller, C. S., Gurin, S., & Wilson, D. W. (1952). "Substituted Imidazoles as Precursors of the Purines." Journal of the American Chemical Society, 74(11), 2892-2894.

- Google Patents. "WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[1,2,4]triazin-1-yl)phenyl].

- Google Patents. "US4866171A - (1R,5S,6S)-2-[(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium-6-yl)]thio-6-[R-1-hydroxyethyl]-1-methyl-carbapenum-3-carboxylate.

Sources

- 1. Benzyl formimidate hydrochloride | 60099-09-4 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4866171A - (1R,5S,6S)-2-[(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium-6-yl)]thio-6-[R-1-hydroxyethyl]-1-methyl-carbapenum-3-carboxylate - Google Patents [patents.google.com]

- 5. WO2011005029A2 - Method for preparing 5-chloro-n-({(5s)-2-oxo-3-[4-(5,6-dihydro-4h-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophen-2-carboxamide derivative and intermediate used therein - Google Patents [patents.google.com]

Application Note: Amination and Cyclization of Acyclic Precursors using Ethyl Formimidate

Introduction and Scope

The construction of highly functionalized nitrogen heterocycles—specifically 5-aminoimidazole and 5-hydroxyimidazole cores—is a critical path in the development of antiviral and immunosuppressive nucleoside analogues. Molecules such as Mizoribine (Bredinin) and 5-aminoimidazole-4-carboxamide ribotide (AICAR) rely heavily on these pharmacophores.

While traditional cyclization strategies often employ triethyl orthoformate, highly functionalized and sterically hindered acyclic precursors frequently undergo degradation under the acidic conditions and prolonged heating required by orthoesters[1]. To bypass these limitations, ethyl formimidate hydrochloride (CAS 16694-46-5) serves as a superior, highly electrophilic one-carbon synthon. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the amination and subsequent cyclization of acyclic precursors using ethyl formimidate.

Mechanistic Rationale and Reaction Pathway

The transformation of an acyclic precursor into an imidazole via ethyl formimidate is a thermodynamically driven, two-step cascade:

-

Electrophilic Amination: The primary amine of the acyclic precursor (e.g., a 2-amino-malonamide or α -amino- α -cyanoacetate) acts as a nucleophile, attacking the highly electrophilic iminium carbon of ethyl formimidate. This step expels ethanol, yielding a transient acyclic formamidine intermediate.

-

Intramolecular Cyclization: The pathway diverges based on the adjacent functional group of the precursor:

-

Amide Precursors (e.g., malonamides): The adjacent amide nitrogen attacks the formamidine carbon, driving ring closure to form a 5-hydroxyimidazole core (which often exists in its tautomeric imidazolone form)[1].